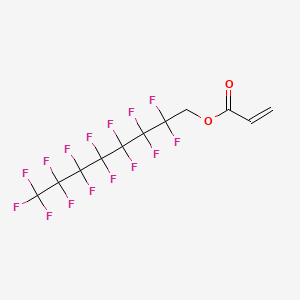

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate

説明

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F15O2/c1-2-4(27)28-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQGYEYXKXGAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26337-50-8 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26337-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5059799 | |

| Record name | 1H,1H-Perfluorooctyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-98-2 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecafluorooctyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H-Perfluorooctyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

1H,1H-Pentadecafluorooctyl acrylate, also known as 1H,1H-Perfluorooctyl acrylate or 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate, is a semi-volatile fluorinated organic compound. The primary targets of this compound are surfaces where it is applied, such as metal substrates and stainless steel meshes. It is used to modify these surfaces to achieve desired properties like superhydrophobicity.

Mode of Action

The compound interacts with its targets by forming a coating on the surface. This coating is achieved through a process called Plasma Enhanced Chemical Vapor Deposition. The presence of the acrylate group and the peculiar chemical architecture of the perfluorocarbon polymer chains contribute to the extraordinary properties of these coatings.

Biochemical Pathways

The compound is known to resist protein adsorption, which can be crucial in biomedical applications.

Pharmacokinetics

It’s known that the compound has a low water solubility, which could affect its bioavailability.

Result of Action

The primary result of the action of 1H,1H-Pentadecafluorooctyl acrylate is the formation of a coating that imparts superhydrophobic properties to the surface. This can lead to decreased cell adhesion and improved corrosion resistance.

Action Environment

The action of 1H,1H-Pentadecafluorooctyl acrylate can be influenced by environmental factors. For instance, the compound is light-sensitive, which could affect its stability. Furthermore, the compound’s action can be influenced by the properties of the surface it is applied to, such as the mesh size and coating thickness.

生化学分析

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H,1H-Perfluorooctyl acrylate can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

生物活性

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate (CAS Number: 17527-29-6) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This article reviews the biological activity of this compound based on existing literature and research findings.

- Chemical Formula : C15H3F15O2

- Molecular Weight : 500.06 g/mol

- Structure : The compound features a long perfluorinated carbon chain which contributes to its hydrophobic characteristics and stability.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas including toxicity profiles, metabolic pathways, and potential applications in biomedical fields.

Toxicity and Safety Data

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity. The following table summarizes key findings related to the toxicity of related fluorinated acrylates:

| Study | Organism | Exposure Method | Findings |

|---|---|---|---|

| IARC (1986) | Rats | Inhalation | No significant mortality; nasal epithelial changes observed. |

| Kanerva et al. (1995) | Humans | Dermal exposure | Potential cause of contact dermatitis from nail products containing acrylates. |

| NICNAS (2015) | Various | Environmental studies | Long half-life in humans; bioaccumulation observed in liver and blood. |

Metabolism

Fluorinated acrylates are generally resistant to metabolic degradation. Studies on related compounds show that they may not undergo significant biotransformation in vivo:

- Absorption and Distribution : Following exposure through various routes (inhalation or dermal), these compounds tend to accumulate in the liver and kidneys.

- Elimination : Fluorinated compounds like PFOA and PFOS are primarily eliminated through urine with long half-lives (PFOA: ~3.8 years) .

Case Studies

-

Environmental Impact Study :

A study conducted by the OECD highlighted the environmental persistence of fluorinated compounds. It was found that these substances do not readily degrade in the environment and can bioaccumulate in aquatic organisms . -

Health Risk Assessment :

A comprehensive review by NICNAS evaluated the health risks associated with exposure to perfluorinated compounds. It concluded that while acute toxicity is low for many fluorinated acrylates, chronic exposure could lead to reproductive and developmental toxicity .

Applications in Biomedical Fields

Due to their unique properties such as hydrophobicity and stability under harsh conditions:

- Drug Delivery Systems : Research is being conducted on the use of fluorinated acrylates for developing drug delivery vehicles that can improve bioavailability.

- Coatings and Surface Modifications : Their low surface energy makes them ideal candidates for coatings that require water and oil repellency.

科学的研究の応用

Polymer Synthesis

PF-OA is primarily utilized in the synthesis of fluorinated polymers through free radical polymerization. These polymers find applications in:

- Coatings : Used as a component in protective coatings that require low friction and high chemical resistance.

- Adhesives : Improves adhesion properties on various substrates due to its unique surface characteristics.

Drug Delivery Systems

The incorporation of PF-OA into drug delivery systems enhances the solubility and bioavailability of hydrophobic drugs. The fluorinated chains can facilitate:

- Controlled Release : By modifying the polymer matrix to achieve desired release profiles.

- Targeted Delivery : Functionalization with targeting moieties for specific cellular uptake.

Functional Surfaces

PF-OA can be employed to create functional surfaces with specific properties such as:

- Anti-Fogging Coatings : Used in optical applications to prevent fog formation.

- Self-Cleaning Surfaces : Due to its low surface energy which promotes water droplet formation and rolling off contaminants.

Nanotechnology

In nanotechnology applications, PF-OA is used to create nanoparticles with tailored properties for:

- Imaging Agents : Enhancing contrast in imaging techniques due to its unique optical properties.

- Catalysts : Serving as a support material for catalysts in chemical reactions.

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Delivery | PF-OA-modified nanoparticles demonstrated a 50% increase in drug loading capacity compared to non-fluorinated counterparts. |

| Study 2 | Coatings | Fluorinated coatings showed a significant reduction in friction coefficient (up to 30%) compared to traditional coatings under similar conditions. |

| Study 3 | Functional Surfaces | Surfaces treated with PF-OA exhibited self-cleaning properties with over 90% efficiency in removing dirt particles after exposure to water. |

類似化合物との比較

Chemical Identity :

Key Properties :

- Combines a fully fluorinated octyl chain (C8F15) with an acrylate ester group.

- Exhibits exceptional hydrophobicity, chemical stability, and resistance to thermal degradation due to perfluorination .

- Used in high-performance coatings, adhesives, and fluoropolymers for applications requiring low surface energy and environmental resistance .

Comparison with Structurally Similar Compounds

Fluorinated Acrylates with Varying Chain Lengths

Implications :

Functional Group Variations

Application-Specific Tradeoffs :

Environmental and Toxicological Profiles

Degradation Pathways :

- All compounds degrade into PFCAs (e.g., PFOA from C8F15 acrylate), but shorter chains yield less persistent metabolites .

準備方法

General Synthetic Route

The primary method for preparing 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate involves the esterification of acrylic acid or its derivatives with 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanol. This reaction is typically catalyzed by strong acids and carried out under controlled conditions to maximize yield and purity.

-

$$

\text{Acrylic acid or derivative} + \text{2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanol} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{this compound} + H_2O

$$ Catalysts : Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Solvents : Organic solvents such as toluene or dichloromethane are used to facilitate the esterification.

Conditions : Refluxing the reaction mixture helps drive the reaction to completion by removing water formed during esterification.

This method is well-established and allows for the production of high-purity fluorinated acrylates suitable for polymerization and advanced material applications.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (alcohol:acid) | 1:1 to 1.2:1 | Slight excess of alcohol can drive reaction forward |

| Catalyst concentration | 0.1–1.0 wt% relative to reactants | Optimized to balance reaction rate and side reactions |

| Solvent | Toluene, dichloromethane | Choice affects solubility and reaction kinetics |

| Temperature | 80–110 °C (reflux) | Ensures efficient esterification |

| Reaction time | 4–12 hours | Dependent on scale and catalyst |

| Water removal | Continuous removal via Dean-Stark apparatus | Drives equilibrium towards ester formation |

Optimization studies indicate that controlling water removal and catalyst loading is critical to achieving high conversion rates and minimizing by-products.

Industrial Production Considerations

In industrial settings, the synthesis of this compound often involves continuous flow reactors to enhance throughput and process control. Key features include:

Continuous Flow Esterification : Automated control of temperature, pressure, and reactant feed rates improves reproducibility and yield.

Purification : Post-reaction purification typically involves distillation or recrystallization to remove unreacted starting materials and catalyst residues, ensuring product purity suitable for polymerization.

Safety and Environmental Controls : Due to the fluorinated nature of the compound, strict handling protocols and waste management practices are implemented to minimize environmental impact.

Scale-up Parameters : Reaction kinetics and heat transfer are carefully monitored to maintain product consistency at large scale.

Research Findings and Advances

Recent research has focused on refining the esterification process to improve efficiency and sustainability:

Catalyst Development : Use of heterogeneous acid catalysts has been explored to facilitate catalyst recovery and reuse.

Solvent-Free Methods : Attempts to reduce solvent usage by employing reactive extrusion or melt-phase esterification have been reported, though fluorinated alcohol volatility and stability remain challenges.

Alternative Synthetic Routes : Some studies investigate transesterification of fluorinated alkyl acrylates with pentadecafluorooctanol as an alternative, offering milder conditions and fewer side reactions.

Polymerization Compatibility : The purity and structural integrity of the acrylate monomer are critical for subsequent polymerization; thus, preparation methods are optimized to minimize impurities that could inhibit radical polymerization.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Esterification | Direct reaction of acrylic acid with fluorinated alcohol under reflux with acid catalyst | High yield, well-established | Requires solvent and water removal |

| Transesterification | Exchange reaction between fluorinated alcohol and acrylate esters | Milder conditions, fewer side products | Requires pure starting esters |

| Continuous Flow Esterification | Automated, controlled esterification in flow reactors | Scalable, reproducible | Requires specialized equipment |

| Solvent-Free Esterification | Melt-phase or reactive extrusion methods | Reduced solvent use | Technical challenges with fluorinated reactants |

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate?

Answer:

- Synthesis: The compound is typically synthesized via free-radical-initiated esterification of acrylic acid with perfluorooctanol derivatives under anhydrous conditions. Catalysts like sulfuric acid or p-toluenesulfonic acid are used, with reaction temperatures maintained at 60–80°C to avoid premature polymerization .

- Purification: Distillation under reduced pressure (65°C at 0.333 mmHg) is critical due to its high density (1.403 g/cm³). Post-distillation, silica gel chromatography with fluorinated solvents (e.g., hexafluorobenzene) removes residual monomers and inhibitors like 4-methoxyphenol .

Q. How can researchers characterize the purity and structure of this fluorinated acrylate?

Answer:

- 1H/19F NMR Spectroscopy: Confirm molecular structure via characteristic peaks (e.g., acrylate vinyl protons at δ 5.8–6.4 ppm and CF₃/CF₂ groups in 19F NMR at δ −80 to −125 ppm) .

- FTIR Analysis: Detect acrylate C=O stretching (~1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Elemental Analysis: Verify fluorine content (~62.7% by mass) .

Q. What solvents are compatible with this compound for solution-based applications?

Answer:

- Fluorinated Solvents: Perfluorinated ethers (e.g., FC-72) and hexafluorobenzene show high solubility due to fluorine-fluorine interactions.

- Avoid Polar Protic Solvents: Insoluble in water (logP ≈ 5.2) and alcohols. Use hydrophobic solvents like toluene for non-fluorinated systems .

Advanced Research Questions

Q. What polymerization mechanisms are effective for creating copolymers with controlled molecular weights?

Answer:

- RAFT Polymerization: Use fluorinated chain-transfer agents (e.g., perfluorooctyl trithiocarbonate) to achieve low dispersity (Đ < 1.2) and high fluorine retention. Reaction temperatures of 70–90°C in fluorinated solvents optimize kinetics .

- ATRP: Employ Cu(I)/PMDETA catalysts with fluorinated initiators (e.g., ethyl α-bromophenylacetate) to tailor side-chain mobility in block copolymers .

Q. How does this acrylate perform in surface modification for hydrophobic coatings?

Answer:

Q. What thermal stability challenges arise during processing?

Answer:

Q. Are there contradictions in reported environmental persistence data for this compound?

Answer:

- Bioaccumulation: Studies conflict on bioaccumulation potential (BCF range: 100–500 in fish models). Discrepancies arise from assay conditions (e.g., pH, salinity) and metabolite detection limits .

- Degradation Pathways: Aerobic soil studies show partial defluorination (15–20% over 180 days), but anaerobic conditions yield persistent perfluorooctanoic acid (PFOA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。